Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate CAS 26018-26-8 properties
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate CAS 26018-26-8 properties
An In-Depth Technical Guide to Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Foreword
This technical guide provides a comprehensive overview of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, my objective is to synthesize the available technical data with practical, field-proven insights. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting data but also explaining the causality behind experimental choices and synthetic strategies. The protocols and mechanisms described herein are grounded in established chemical principles, ensuring a self-validating and trustworthy resource for laboratory application.
Part 1: Core Profile and Physicochemical Properties
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative. The pyrrole ring, an electron-rich aromatic heterocycle, is functionalized with an ethyl carboxylate group at the 2-position, a methyl group at the 4-position, and a formyl (aldehyde) group at the 5-position. This specific arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics.
While specific experimental data for the title compound (4-methyl isomer) is sparse in publicly accessible literature, a comprehensive profile can be constructed by analyzing closely related structural analogs. The data presented below is for the Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 26018-26-8) , an isomer with nearly identical molecular weight and predicted properties. This data serves as a reliable proxy for researchers working with the 4-methyl variant.
Physicochemical Data Summary
| Property | Value (for 3-methyl isomer, CAS 26018-26-8) | Source |
| CAS Number | 26018-26-8 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Boiling Point | 319.3 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 146.9 ± 27.9 °C | [1] |
| LogP | 2.36 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Index of Refraction | 1.562 | [1] |
Part 2: Synthesis via Vilsmeier-Haack Formylation
The introduction of a formyl group onto a pyrrole ring is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[2] This reaction is a cornerstone of heterocyclic chemistry, valued for its use of mild and accessible reagents.[2]
Principle and Mechanism
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3] This is the active formylating agent.
-
Electrophilic Aromatic Substitution : The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during workup yields the final aldehyde.[4]
The regioselectivity of the formylation (i.e., whether it occurs at the α or β position) is governed by both electronic and steric factors.[5] For N-unsubstituted pyrroles, formylation preferentially occurs at the α-position (C2 or C5) due to the higher electron density and greater stability of the intermediate sigma complex.[3] In our target molecule, the C2 and C4 positions are already substituted, directing the formylation to the available α-position, C5.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for pyrrole formylation.[6]
Materials:
-
Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 equivalent)
-
N,N-Dimethylformamide (DMF) (1.1 equivalents)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
Ethylene dichloride (or another suitable solvent)
-
Sodium acetate trihydrate
-
Deionized water
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reagent Preparation (Caution: Exothermic) : To a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add DMF (1.1 eq). Cool the flask in an ice bath to 10-20°C.
-
Vilsmeier Reagent Formation : Add POCl₃ (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 20°C. An exothermic reaction forms the Vilsmeier reagent complex. After addition, remove the ice bath and stir for 15-20 minutes at room temperature.
-
Substrate Addition : Re-cool the mixture in an ice bath and add ethylene dichloride as a solvent. Once the internal temperature is below 10°C, add a solution of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 eq) in ethylene dichloride dropwise over 1 hour.
-
Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes. The reaction progress can be monitored by TLC.
-
Quenching and Hydrolysis : Cool the mixture to room temperature. Cautiously add a pre-prepared aqueous solution of sodium acetate trihydrate. The hydrolysis of the iminium salt is often exothermic.
-
Workup : Heat the biphasic mixture to reflux for another 15 minutes with vigorous stirring to ensure complete hydrolysis.
-
Extraction : After cooling, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Washing and Drying : Combine all organic extracts. Wash sequentially with saturated aqueous sodium carbonate solution (caution: CO₂ evolution) and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.
Part 3: Application as a Key Intermediate in Sunitinib Synthesis
The primary industrial and research application of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate and its analogs is as a pivotal precursor in the synthesis of Sunitinib (marketed as Sutent®). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[7][8]
The synthesis of the core Sunitinib structure relies on a base-catalyzed Knoevenagel condensation.[8] In this key step, the formyl group of the pyrrole derivative reacts with a reactive methylene group on a substituted 2-oxindole molecule.
Synthetic Pathway to Sunitinib Core
The reaction involves the condensation of the 5-formylpyrrole intermediate with 5-fluoro-1,3-dihydro-2H-indol-2-one. This is followed by amidation of the ethyl ester to install the diethylaminoethyl side chain, although the order of these steps can vary in different reported syntheses. The purity of the formyl-pyrrole starting material is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), complicating purification and regulatory approval.[7]
Part 4: Safety and Handling
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[9] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][10] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[9][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[9] |
Recommended Handling Procedures
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[10]
-
Respiratory Protection : Under normal use with adequate ventilation, respiratory protection is not typically required. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Gribble, G. W. (2010). Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synlett, 2010(1), 1-5. 5
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Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
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ChemHelper. (n.d.). Vilsmeier formylation of pyrrole.
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PubChem. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.
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Fisher Scientific. (2025). Safety Data Sheet - Pyrrole-2-carboxaldehyde. 10
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PubChem. (n.d.). Ethyl 5-formyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.
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Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
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PubChem. (n.d.). N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. National Center for Biotechnology Information.
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook.
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Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 60, 296-305.
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Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477.
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